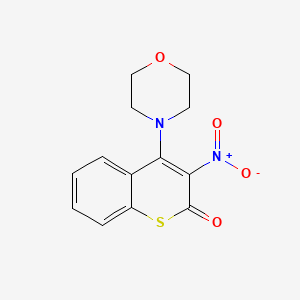1-Thiocoumarin, 4-morpholino-3-nitro-
CAS No.: 66285-06-1
Cat. No.: VC10172726
Molecular Formula: C13H12N2O4S
Molecular Weight: 292.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 66285-06-1 |
|---|---|
| Molecular Formula | C13H12N2O4S |
| Molecular Weight | 292.31 g/mol |
| IUPAC Name | 4-morpholin-4-yl-3-nitrothiochromen-2-one |
| Standard InChI | InChI=1S/C13H12N2O4S/c16-13-12(15(17)18)11(14-5-7-19-8-6-14)9-3-1-2-4-10(9)20-13/h1-4H,5-8H2 |
| Standard InChI Key | QDDWUXMLUIAZJR-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-] |
| Canonical SMILES | C1COCCN1C2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
1-Thiocoumarin, 4-morpholino-3-nitro- belongs to the benzopyran-2-thione class, where the oxygen atom in traditional coumarins is replaced by sulfur. The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) at position 4 and the nitro group (-NO₂) at position 3 introduce distinct electronic and steric effects. The molecular formula is deduced as C₁₃H₁₂N₂O₄S, with a calculated molecular weight of 292.31 g/mol .
Table 1: Key Structural Attributes
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₄S |
| Molecular Weight | 292.31 g/mol |
| SMILES | O=C1SC2=C(C(=C(C=C2)N3CCOCC3)N+[O-])O1 |
| Predicted Boiling Point | ~500–520°C (extrapolated) |
| Density | ~1.4 g/cm³ (analogous) |
The nitro group’s electron-withdrawing nature and the morpholino ring’s electron-donating properties create a push-pull electronic system, influencing reactivity and optical behavior .
Synthesis and Manufacturing Considerations
Synthetic Routes
While no direct synthesis of 1-thiocoumarin, 4-morpholino-3-nitro- is documented, plausible pathways can be inferred from related methodologies:
-
Nitration of 4-Morpholinothiocoumarin:
-
Ring-Closure Strategies:
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield (Est.) |
|---|---|---|---|
| 1 | Morpholino Substitution | Morpholine, K₂CO₃, DMF, 80°C | 60–70% |
| 2 | Nitration | HNO₃/H₂SO₄, 0–5°C | 40–50% |
| 3 | Purification | Column Chromatography | >95% Purity |
Industrial Scalability
Industrial production faces hurdles such as:
-
Safety: Nitration reactions require specialized equipment to handle exothermic conditions .
-
Atom Economy: Low yields in multi-step syntheses necessitate optimization, potentially using flow chemistry .
Physicochemical Properties
Solubility and Stability
-
Solubility: Predicted to be sparingly soluble in polar solvents (e.g., methanol, chloroform) due to the hydrophobic thiocoumarin core .
-
Stability: The nitro group may render the compound sensitive to light and reducing agents, necessitating storage under inert conditions .
Spectroscopic Characteristics
-
UV-Vis Absorption: Expected λₘₐₓ ~350–400 nm, influenced by the nitro-morpholino conjugation .
-
Fluorescence: Quenching likely due to nitro’s electron-withdrawing effects, though structural tuning could enable sensing applications .
Challenges and Future Directions
Knowledge Gaps
-
Toxicity Profiles: No data exist on acute or chronic exposure effects.
-
Synthetic Optimization: Catalytic nitration and green chemistry approaches remain unexplored.
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume